molecular formula C6H5N3 B1506785 3H-Pyrazolo[4,3-B]pyridine CAS No. 40865-12-1

3H-Pyrazolo[4,3-B]pyridine

Cat. No.: B1506785
CAS No.: 40865-12-1
M. Wt: 119.12 g/mol
InChI Key: NNZINEIWWWUNNK-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Chemical Sciences

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, medicinal chemistry, and materials science. chemrj.orgijsrst.com Their cyclic structures, which incorporate at least one nitrogen atom within the ring, give rise to a unique combination of chemical properties. These include the capacity for hydrogen bonding, metal ion coordination, and participation in various electronic interactions. chemrj.org This versatility has established them as indispensable scaffolds in the design of functional materials, polymers, and dyes. openmedicinalchemistryjournal.commsesupplies.com An analysis of FDA-approved drugs reveals that a significant majority contain nitrogen heterocycles, underscoring their importance in pharmaceutical research. msesupplies.comnih.gov The ability to systematically modify their structure allows for the fine-tuning of their properties, making them a subject of continuous and intensive research. chemrj.org

Overview of Pyrazolopyridine Isomers and Their Research Prominence

Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole (B372694) and a pyridine (B92270) ring. mdpi.com This fusion can occur in several ways, leading to a family of five constitutional isomers: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]. mdpi.com Each isomer possesses a distinct arrangement of nitrogen atoms, which in turn influences its electronic distribution, stability, and reactivity.

Among these, the pyrazolo[3,4-b]pyridine scaffold has been the subject of extensive research, with tens of thousands of derivatives reported. mdpi.com Other isomers like pyrazolo[1,5-a]pyrimidines have also garnered significant attention for their diverse applications. nih.govmdpi.com The 3H-Pyrazolo[4,3-b]pyridine isomer, while historically less studied than some of its counterparts, is emerging as a scaffold of significant interest due to its unique structural and electronic properties.

Historical Context of this compound Research and Evolution of Study Trends

Early research into pyrazolopyridines primarily focused on the synthesis and characterization of the more readily accessible isomers. However, with the development of more sophisticated synthetic methodologies, including multicomponent and transition-metal-catalyzed reactions, the synthesis of less common isomers like this compound has become more feasible. purdue.edu Recent studies have highlighted the potential of the pyrazolo[4,3-b]pyridine core in various fields. For instance, an efficient method for synthesizing these scaffolds from readily available 2-chloro-3-nitropyridines was recently developed, opening new avenues for exploration. nih.gov This has led to a growing number of publications focusing on the unique reactivity, derivatization, and application of the this compound framework in areas such as coordination chemistry and materials science. rsc.orgtandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40865-12-1

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

IUPAC Name

3H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C6H5N3/c1-2-5-6(7-3-1)4-8-9-5/h1-3H,4H2

InChI Key

NNZINEIWWWUNNK-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC=N2)N=N1

Canonical SMILES

C1C2=C(C=CC=N2)N=N1

Origin of Product

United States

Synthetic Methodologies for 3h Pyrazolo 4,3 B Pyridine and Its Derivatives

Annulation Strategies for Pyrazolopyridine Ring Systems

The construction of the pyrazolopyridine nucleus frequently involves building one ring onto the other pre-formed heterocyclic core. This approach allows for the introduction of a wide array of substituents, enabling the generation of diverse compound libraries.

Formation of the Pyridine (B92270) Moiety onto a Pre-existing Pyrazole (B372694) Core

A prevalent strategy for synthesizing pyrazolo[4,3-b]pyridines involves the use of substituted aminopyrazoles as foundational building blocks. The pyridine ring is then constructed upon this pyrazole core through cyclization reactions with various electrophilic partners.

The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents represents a classical and widely employed method for the construction of the pyrazolo[3,4-b]pyridine skeleton, a close isomer of the target 3H-pyrazolo[4,3-b]pyridine. mdpi.commdpi.combeilstein-journals.orgmdpi.com While direct examples for the 4,3-b isomer are less common in this specific reaction, the general principle involves the nucleophilic attack of the aminopyrazole onto the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyridine ring. researchgate.netbeilstein-journals.org The regioselectivity of the cyclization, determining whether the pyrazolo[3,4-b] or [1,5-a] isomer is formed, is often influenced by the substitution pattern on the aminopyrazole and the reaction conditions. mdpi.com For instance, using N-substituted 5-aminopyrazoles generally directs the reaction towards the formation of pyrazolo[3,4-b]pyridines. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazolopyridine Synthesis
5-Aminopyrazole Derivative1,3-Dicarbonyl Compound/EquivalentProductKey FeaturesReference(s)
3-Methyl-1-phenyl-1H-pyrazol-5-amineEthyl 2,4-dioxo-4-phenylbutanoateEthyl 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylateReaction yields are influenced by electronic effects of substituents. beilstein-journals.org
5-Aminopyrazole1,3-DiketonesN-phenyl-3-methyl substituted 1H-pyrazolo[3,4-b]pyridinesOne of the earliest reported syntheses, carried out in glacial acetic acid. mdpi.com
NH-3-aminopyrazolesβ-Enaminones2,7-disubstituted pyrazolo[1,5-a]pyrimidinesMicrowave irradiation enhances yields and reduces reaction times. mdpi.comrsc.org mdpi.comrsc.org

The condensation of 5-aminopyrazoles with α,β-unsaturated ketones provides another effective route to pyrazolopyridines. mdpi.commdpi.com This reaction typically proceeds through a Michael addition of the aminopyrazole to the unsaturated system, followed by an intramolecular cyclization, dehydration, and subsequent aromatization to yield the final product. beilstein-journals.orgresearchgate.net The use of catalysts such as ZrCl₄ can facilitate this transformation. mdpi.com This method allows for the synthesis of a variety of substituted pyrazolo[3,4-b]pyridines, and the reaction mechanism is believed to involve the initial attack of the most nucleophilic carbon of the pyrazole ring. mdpi.commdpi.com

In a notable example, 5-amino-1-phenyl-pyrazole was reacted with various α,β-unsaturated ketones in the presence of ZrCl₄ to afford 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com The reaction proceeds in DMF at elevated temperatures, and the products can be isolated after aqueous workup and purification. mdpi.com

Table 2: Synthesis of Pyrazolo[3,4-b]pyridines using Unsaturated Ketones
5-Aminopyrazoleα,β-Unsaturated KetoneCatalystProductYieldReference(s)
5-Amino-1-phenyl-pyrazole(E)-4-(4-(dimethylamino)phenyl)but-3-en-2-oneZrCl₄4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine28% mdpi.com
5-Amino-1-phenyl-pyrazole(E)-4-(anthracen-9-yl)but-3-en-2-oneZrCl₄4-(Anthracen-9-yl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine13% mdpi.com
5-Amino-1-phenyl-pyrazole(E)-4-(pyren-1-yl)but-3-en-2-oneZrCl₄6-Methyl-1-phenyl-4-(pyren-1-yl)-1H-pyrazolo[3,4-b]pyridine20% mdpi.com
3-Methyl-1-phenyl-1H-pyrazol-5-amineChalcones[bmim]Br (ionic liquid)3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridinesExcellent beilstein-journals.org

The Vilsmeier-Haack reaction, which typically employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), serves as a versatile tool for the formylation and cyclization of various heterocyclic systems. rsc.orgijpcbs.com In the context of pyrazolopyridine synthesis, this reaction can be applied to suitably substituted pyrazoles to construct the fused pyridine ring. nih.gov For example, the Vilsmeier-Haack reaction of 5-acetylamino-3-methyl-1-phenylpyrazole has been shown to produce 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde. nih.gov The reaction proceeds through formylation of the pyrazole ring, followed by a series of transformations leading to the cyclized and chlorinated product. nih.gov This approach highlights the utility of the Vilsmeier-Haack reagent in not only formylating but also facilitating complex cyclization-functionalization cascades. nih.gov

Table 3: Vilsmeier-Haack Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Starting MaterialReagentsProduct(s)Key ObservationReference(s)
5-Acetylamino-3-methyl-1-phenylpyrazolePOCl₃, DMF6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde and 3,3'-bipyrazolo[3,4-b]pyridine derivativeFormation of a novel bipyrazolo[3,4-b]pyridine scaffold was observed. nih.gov nih.gov
PhenylhydrazonesPOCl₃, DMF4-Formyl-1-phenylpyrazolesVilsmeier-Haack cyclization-formylation of hydrazones. mdpi.com
AcylaminopyrazolesPOCl₃, DMFPyrazolo[3,4-d]pyrimidinesIntramolecular cyclization to form fused pyrimidine (B1678525) ring. rsc.org

Cascade, or domino, reactions offer an efficient means of constructing complex molecular architectures in a single synthetic operation. For the synthesis of pyrazolo[4,3-b]pyridines and their isomers, several cascade strategies have been developed. One such approach involves the copper-mediated intramolecular C–N cross-coupling of primary allylamines derived from 4-iodopyrazolecarbaldehydes. rsc.org Another method describes an electrochemically promoted cyclization of aromatic aldehydes and pyrazol-5-amines to synthesize bis-pyrazolo[3,4-b:4′,3′-e]pyridines without the need for chemical oxidants or transition metal catalysts. acs.org

Furthermore, a cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes, activated by silver, iodine, or N-bromosuccinimide, provides a switchable synthesis of both halogenated and non-halogenated pyrazolo[3,4-b]pyridines. nih.gov An iodine-mediated oxidative annulation of allylic alcohols or propene derivatives with 5-aminopyrazoles also affords pyrazolo[3,4-b]pyridine scaffolds under mild conditions. acs.org

Table 4: Examples of Cascade Cyclizations for Pyrazolopyridine Synthesis
ReactantsReagents/ConditionsProduct TypeKey FeatureReference(s)
4-Iodopyrazolecarbaldehyde derived primary allylaminesCopper catalystSubstituted pyrazolo[4,3-b]pyridinesIntramolecular amination followed by in situ oxidation. rsc.org
Aromatic aldehydes and pyrazol-5-aminesElectrochemistryBis-pyrazolo[3,4-b:4′,3′-e]pyridinesMetal- and oxidant-free conditions. acs.org acs.org
5-Aminopyrazoles and alkynyl aldehydesAg, I₂, or NBSHalogenated and non-halogenated pyrazolo[3,4-b]pyridinesSwitchable C≡C bond activation. nih.gov nih.gov
5-Aminopyrazoles and allylic alcohols/propene derivativesI₂/BF₃·Et₂O or I₂/DMSOPyrazolo[3,4-b]pyridinesUtilizes allylic alcohols as direct precursors. acs.org acs.org

Formation of the Pyrazole Moiety onto a Pre-existing Pyridine Core

An alternative and powerful strategy for the synthesis of pyrazolo[4,3-b]pyridines involves the construction of the pyrazole ring onto a suitably functionalized pyridine precursor. nih.govresearchgate.netnih.gov This approach often relies on the cyclization of hydrazine-substituted pyridines or related intermediates.

One efficient method involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction starting from readily available 2-chloro-3-nitropyridines. nih.govresearchgate.netnih.gov This protocol allows for the one-pot synthesis of pyrazolo[4,3-b]pyridines with the advantages of using stable arenediazonium tosylates and operational simplicity. nih.govresearchgate.net

Another approach involves the nitrosation of 3-acetamido-2-methylpyridines, which leads to the rearrangement and cyclization of the resulting N-acetyl-N-nitroso compounds to form the pyrazolo[4,3-b]pyridine ring system. rsc.org Additionally, the treatment of 3-acylpyridine N-oxide tosylhydrazones with an electrophilic additive and an amine base can yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines, demonstrating the potential for regiocontrol in the cyclization process. nih.gov

Table 5: Synthesis of Pyrazolo[4,3-b]pyridines from Pyridine Precursors
Pyridine PrecursorKey ReagentsReaction TypeProductReference(s)
2-Chloro-3-nitropyridinesArenediazonium tosylates, active methylene (B1212753) compoundsSNAr / Japp–Klingemann reactionSubstituted pyrazolo[4,3-b]pyridines nih.govresearchgate.netnih.gov
3-Acetamido-2-methylpyridinesNitrosating agentsNitrosation, rearrangement, and cyclizationPyrazolo[4,3-b]pyridines rsc.org
3-Acylpyridine N-oxide tosylhydrazonesElectrophilic additive, amine baseIntramolecular cyclizationMixture of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines nih.gov
Nucleophilic Substitution Aromatic (SNA r) Strategies

A prominent strategy for synthesizing pyrazolo[4,3-b]pyridines involves the intramolecular Nucleophilic Aromatic Substitution (SNAr) of a nitro group on a pyridine ring. nih.gov This method is often initiated by the reaction of a functionalized pyridine, such as a 2-chloro-3-nitropyridine, with a nucleophile that introduces the necessary components for the pyrazole ring.

An efficient protocol begins with readily available 2-chloro-3-nitropyridines, which are first converted to pyridinyl keto esters via a conventional SNAr process. nih.gov The subsequent steps, leading to the final pyrazolo[4,3-b]pyridine product, are often coupled with other reaction types, such as the Japp–Klingemann reaction, which is discussed in the following section. The key step involves the intramolecular cyclization where a hydrazone anion attacks the pyridine ring, displacing the nitro group to form the pyrazole ring. nih.gov

Modified Japp–Klingemann Reactions

The Japp–Klingemann reaction provides a powerful tool for synthesizing hydrazones, which are key precursors for the pyrazole ring. nih.gov In the context of pyrazolo[4,3-b]pyridine synthesis, a modified, one-pot approach combining SNAr and the Japp–Klingemann reaction has been developed. nih.govmdpi.com

This method starts with the SNAr reaction of 2-chloro-3-nitropyridines with a β-keto-ester to form a pyridinyl keto ester intermediate. mdpi.com This intermediate is then reacted with a stable arenediazonium tosylate. mdpi.com Conventional Japp–Klingemann conditions were found to be unsuitable as they yielded stable azo-compounds instead of the desired hydrazones. mdpi.com The modified protocol, however, successfully combines the azo-coupling, deacylation, and final pyrazole ring annulation in a single pot. nih.govmdpi.com The final cyclization occurs via intramolecular SNAr, where the in situ-formed hydrazone displaces the 3-nitro group on the pyridine ring. nih.gov This sequence offers operational simplicity and efficiently produces a range of substituted pyrazolo[4,3-b]pyridines. nih.govmdpi.com

An interesting observation in this sequence was an unusual C-N-migration of an acetyl group, with a plausible mechanism proposed based on isolated intermediates. nih.gov

Table 1: Examples of Substituted 1H-Pyrazolo[4,3-b]pyridines Synthesized via the One-Pot SNAr / Modified Japp–Klingemann Reaction Sequence. mdpi.com

ProductYieldMelting Point (°C)
Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate85%222–224
Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate78%203–205
Ethyl 1-(2-methyl-4-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate73%191–193
Ethyl 1-(2-(methoxycarbonyl)phenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate65%157–158
Reactions Involving Hydrazines with Functionalized Pyridines

A classic and widely used method for constructing the pyrazolo[4,3-b]pyridine core is the reaction of a suitably functionalized pyridine with hydrazine (B178648) or its derivatives. nih.gov This approach typically involves a pyridine ring bearing electrophilic centers that can react with the dinucleophilic hydrazine moiety to form the pyrazole ring.

One common strategy employs 3-acyl-2-halopyridines as the starting material, which serve as 1,3-biselectrophiles for condensation with hydrazines. nih.gov Another route involves the basic hydrolysis of a pyridine-5-carbonitrile to its corresponding carboxylic acid, which is then esterified and subsequently reacted with hydrazine hydrate (B1144303) to form a key 5-carbohydrazide intermediate. rsc.org This carbohydrazide (B1668358) can then be used to synthesize a variety of fused heterocyclic systems, including the pyrazolo[4,3-b]pyridine ring. rsc.org

Metal-Catalyzed Coupling Reactions in Pyrazolo[4,3-B]pyridine Synthesis

Modern synthetic chemistry has increasingly turned to metal-catalyzed reactions to form C–C and C–N bonds with high efficiency and selectivity. These methods have been successfully applied to the synthesis of the pyrazolo[4,3-b]pyridine scaffold.

Copper-Mediated Intramolecular C–N Cross-Coupling

Copper-catalyzed intramolecular C–N bond formation has emerged as a valuable tool for the synthesis of N-heterocycles. A method for preparing substituted pyrazolo[4,3-b]pyridines utilizes a copper-catalyzed intramolecular amination followed by an in-situ oxidation.

The synthesis begins with 4-iodopyrazolecarbaldehydes, which are converted into primary allylamines via the Morita–Baylis–Hillman reaction. These primary allylamine (B125299) intermediates then undergo an intramolecular C–N cross-coupling reaction mediated by a copper catalyst to form the pyridine ring fused to the pyrazole core. This synthetic methodology is noted for its versatility.

Palladium-Mediated Intramolecular Heck Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. The intramolecular Heck reaction, in particular, is a powerful method for constructing cyclic systems. While direct examples for the this compound isomer are less common in the cited literature, an efficient method has been developed for the synthesis of the isomeric 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines via an intramolecular Heck reaction. rsc.org

This process involves the reaction of imine derivatives, formed from β-halovinyl/aryl aldehydes and 5-aminopyrazoles. The subsequent intramolecular Heck reaction is catalyzed by palladium acetate (B1210297) in the presence of a xantphos (B1684198) ligand under thermal conditions, affording the pyrazolo-fused products in good yields. rsc.org This regioselective reaction demonstrates the power of palladium catalysis in building complex heterocyclic systems like pyrazolopyridines. rsc.org

Green Chemistry Approaches in Pyrazolo[4,3-b]pyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of less hazardous solvents, alternative energy sources, and atom-efficient reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. researchgate.netbeilstein-journals.org The application of microwave irradiation in the synthesis of pyrazolopyridine derivatives has been shown to be highly effective. For instance, the one-pot, three-component reaction of aminopyrazoles, aldehydes, and active methylene compounds is a common strategy for constructing the pyrazolopyridine core. researchgate.net

In a study on the synthesis of pyrazolo[3,4-b]pyridine derivatives, a related isomer, microwave irradiation in an aqueous medium using a catalyst like indium(III) chloride (InCl₃) has been reported to give excellent yields in a short duration. rsc.orgrsc.org This method highlights the benefits of using water as a green solvent and the efficiency of microwave heating. rsc.org For example, the condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and various β-diketones under microwave irradiation at 150°C provided the corresponding pyrazolo[3,4-b]pyridine derivatives in good yields. rsc.orgrsc.org

Another example involves the synthesis of fully substituted pyrazolo[3,4-b]pyridines through the microwave-assisted reaction of N-substituted 5-aminopyrazoles with 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione. This reaction proceeds with good yields and short reaction times, demonstrating the utility of microwave assistance in complex heterocyclic synthesis. mdpi.com

While these examples focus on the pyrazolo[3,4-b]pyridine isomer, the principles are applicable to the synthesis of this compound, suggesting that microwave-assisted, multi-component reactions could provide an efficient and environmentally friendly route to this scaffold as well.

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazolopyridine Derivatives Note: The following examples are for the related pyrazolo[3,4-b]pyridine isomer but illustrate the potential of microwave-assisted synthesis.

ReactantsCatalyst/SolventMicrowave ConditionsProductYield (%)Reference
5-Amino-3-methyl-1-phenylpyrazole, Benzaldehyde, Ethyl CyanoacetateTriethylamine (TEA) / Water40°C, 20 minEthyl 6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate94 nih.gov
5-Aminopyrazoles, Cyclic β-diketones, ParaformaldehydeEthanol200°C, 25 minPyrazolo[3,4-b]pyridine-5-spirocycloalkanediones20-85 researchgate.net
3-Methyl-1-phenyl-1H-pyrazolo-5-amine, Formaldehyde, β-diketonesInCl₃ / Water150°CCarbonylpyrazolo[3,4-b]pyridine derivativesGood rsc.orgrsc.org

Electrochemical Methods in Ring Formation

Electrochemical synthesis represents another green chemistry approach that can offer mild reaction conditions and avoid the use of stoichiometric oxidants or reductants. The application of electrochemistry in the synthesis of fused nitrogen heterocycles is a growing field.

While specific examples for the direct electrochemical ring formation of this compound are not abundant in the literature, related systems have been synthesized using this method. For instance, the electrochemical synthesis of bis(pyrazolo)pyridines has been achieved from the reaction of acetophenone (B1666503) and pyrazole-5-amines using ammonium (B1175870) iodide as the electrolyte in dimethylformamide (DMF) with platinum electrodes at 130°C. thieme-connect.com This suggests the feasibility of employing electrochemical methods for the construction of the pyrazolopyridine core. The mechanism likely involves the electrochemical generation of reactive intermediates that can undergo cyclization to form the desired heterocyclic system.

Further research is needed to explore the direct application of electrochemical methods for the regioselective synthesis of this compound and its derivatives, which could provide a valuable and sustainable alternative to traditional synthetic routes.

Regioselectivity and Stereochemical Considerations in Synthetic Pathways

The synthesis of pyrazolo[4,3-b]pyridines presents challenges in controlling regioselectivity, as the fusion of the pyrazole and pyridine rings can result in different isomers. Similarly, the introduction of stereocenters requires careful consideration of stereochemical outcomes.

The regioselectivity of the cyclization to form the pyrazolopyridine ring system is highly dependent on the nature of the starting materials and the reaction conditions. nih.gov For example, the reaction of 3-acylpyridine N-oxide tosylhydrazones can yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.gov The ratio of these regioisomers can be influenced by the choice of the electrophilic additive and the solvent, allowing for a degree of regiocontrol. nih.gov This highlights the importance of understanding the reaction mechanism to favor the formation of the desired isomer.

A highly regioselective one-pot synthesis of pyrazolo[3,4-b]pyridines has been reported via the reaction of 3-arylidene-1-pyrrolines with aminopyrazoles. acs.org This method proceeds with excellent regioselectivity through a sequence of nucleophilic addition, electrophilic substitution, and C-N bond cleavage. acs.org Similarly, a copper-mediated intramolecular C-N cross-coupling of primary allylamines derived from 4-iodopyrazolecarbaldehydes provides a versatile route to substituted pyrazolo[4,3-b]pyridines. rsc.org This reaction is notably unaffected by the stereochemistry of the starting allylamine. rsc.org

Stereochemical considerations are crucial when chiral centers are present in the target molecule. For the related pyrazolo[3,4-b]pyridine derivatives, which have been studied as A₁ adenosine (B11128) receptor antagonists, the enantiomers of active compounds were separated and their absolute configurations were determined using X-ray crystal structure analysis. rsc.org Biological assays confirmed that the chirality of the molecule plays a key role in its affinity for the receptor, with the (R)-enantiomer showing higher activity. rsc.org While this study focuses on a different isomer, it underscores the importance of stereochemistry in the biological activity of pyrazolopyridines and the need for stereoselective synthetic methods or efficient chiral separation techniques.

Functionalization and Derivatization Strategies

The functionalization and derivatization of the this compound core are essential for modulating its physicochemical properties and biological activities. Both electrophilic and nucleophilic substitution reactions have been employed to introduce a variety of substituents onto the heterocyclic scaffold.

Electrophilic Substitution Reactions

The pyrazolo[4,3-b]pyridine ring system is susceptible to electrophilic attack, particularly at the 3-position of the pyrazole ring. rsc.org This provides a direct route for the introduction of various functional groups.

One common electrophilic substitution is iodination. The synthesis of 3-iodo-1H-pyrazolo[4,3-b]pyridine is typically achieved by treating the parent heterocycle with iodine in a solvent such as dimethylformamide (DMF) under basic conditions, for example, with potassium hydroxide. smolecule.com The resulting 3-iodo derivative is a versatile intermediate for further functionalization through cross-coupling reactions. smolecule.com

Formylation of the pyrazolopyridine ring can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF). researchgate.net However, the regioselectivity of this reaction can be influenced by the substitution pattern of the starting material. researchgate.net

Table 2: Examples of Electrophilic Substitution Reactions on the Pyrazolo[4,3-b]pyridine Ring

Starting MaterialReagents and ConditionsPosition of SubstitutionProductReference
1H-Pyrazolo[4,3-b]pyridineI₂, KOH, DMF, rt33-Iodo-1H-pyrazolo[4,3-b]pyridine smolecule.com
Pyrazolo[4,3-b]pyridineNitrating mixture33-Nitro-pyrazolo[4,3-b]pyridine rsc.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are also a valuable tool for the functionalization of the pyrazolo[4,3-b]pyridine ring system, particularly when a suitable leaving group is present. The introduction of a chlorine atom, for example, can be achieved using reagents like phosphorus oxychloride (POCl₃). This chlorinated derivative can then serve as a precursor for a variety of nucleophilic substitution reactions.

For instance, 7-chloro-1H-pyrazolo[4,3-b]pyridine can be synthesized and subsequently reacted with various nucleophiles. The chlorine atom at the 7-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent pyridine nitrogen. This allows for the displacement of the chloride with amines, alkoxides, and other nucleophiles to generate a library of substituted derivatives.

An efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed from readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp-Klingemann reactions. nih.gov This approach highlights the utility of nucleophilic aromatic substitution of a nitro group in the construction of the fused ring system. nih.gov

Table 3: Examples of Nucleophilic Substitution Reactions on the Pyrazolo[4,3-b]pyridine Ring

Starting MaterialReagents and ConditionsPosition of SubstitutionProductReference
7-Hydroxy-1H-pyrazolo[4,3-b]pyridinePOCl₃, reflux77-Chloro-1H-pyrazolo[4,3-b]pyridine
7-Chloro-1H-pyrazolo[4,3-b]pyridinePrimary/secondary amines, DMF, 80-120°C77-Amino-1H-pyrazolo[4,3-b]pyridine derivatives
2-Chloro-3-nitropyridineHydrazine, then cyclization-Pyrazolo[4,3-b]pyridine core nih.gov

Transformations of Amino and Carbonyl Groups

The functionalization of the this compound scaffold through the transformation of amino and carbonyl groups is a cornerstone of its synthetic chemistry. These methodologies allow for the construction of the core heterocyclic system and the introduction of diverse substituents, which is crucial for modulating its chemical and biological properties.

A primary synthetic route involves the reaction of aminopyrazoles with various carbonyl-containing compounds. The reaction of 5-aminopyrazoles with α,β-unsaturated ketones, acting as 1,3-CCC-biselectrophiles, is a common strategy for forming the 1H-pyrazolo[3,4-b]pyridine ring. mdpi.com In this reaction, a Michael addition is typically the initial step. mdpi.com For instance, novel pyrazolo[3,4-b]pyridines have been synthesized through the cyclization of 5-amino-1-phenylpyrazole (B52862) with specific unsaturated ketones in the presence of a zirconium tetrachloride (ZrCl₄) catalyst. mdpi.com Similarly, the reaction between 5-aminopyrazole and 1,3-dicarbonyl compounds like 1,1,1-trifluoropentane-2,4-dione proceeds via the more electrophilic carbonyl group reacting first with the aminopyrazole. mdpi.com

Chiral N-heterocyclic carbenes (NHCs) have been employed to catalyze the [3+3] cycloaddition of α-bromo enals with 5-aminopyrazole derivatives. chigroup.site This process yields optically enriched pyrazolo[3,4-b]pyridone molecules in excellent yields and high enantioselectivity. chigroup.site Subsequent transformations of the resulting products have been demonstrated; for example, the carbonyl group can be reduced to generate an alcohol, and a free amino group can be reacted with benzyl (B1604629) bromide, all while maintaining high enantiomeric purity. chigroup.site

Multicomponent reactions offer an efficient pathway to highly substituted pyrazolo[3,4-b]pyridines. A four-component bicyclization has been established using arylglyoxals, electron-rich pyrazol-5-amines, aromatic amines, and either 4-hydroxy-6-methyl-2H-pyran-2-one or cyclohexane-1,3-diones. acs.org These reactions lead to complex, skeletally diverse structures such as tricyclic cyclopenta[d]pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones. acs.org

Transformations can also be carried out on existing functional groups on the pyrazolopyridine ring system. For example, a 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can undergo basic hydrolysis to form the corresponding carboxylic acid. derpharmachemica.com This acid can then be esterified to its methyl ester, which upon reaction with hydrazine hydrate, yields the carbohydrazide. derpharmachemica.com This carbohydrazide, containing both amino and carbonyl functionalities, serves as a versatile intermediate for further elaborations, including the synthesis of various fused heterocyclic systems. derpharmachemica.com

Table 1: Examples of Transformations of Amino and Carbonyl Groups in this compound Synthesis

Preparation of Fused Heterocyclic Systems (e.g., Bipyrazolopyridines)

The this compound core serves as a versatile platform for the construction of more complex, fused heterocyclic systems. These reactions typically involve the functional groups on the pyrazolo[4,3-b]pyridine scaffold participating in cyclization reactions with appropriate reagents to build additional rings.

A significant achievement in this area is the synthesis of a novel 3,3'-bipyrazolo[3,4-b]pyridine scaffold. researchgate.net This structure was synthesized from 5-acetylamino-3-methyl-1-phenylpyrazole, utilizing the Vilsmeier-Haack reaction as the critical step. researchgate.net The reaction unexpectedly produced the dimeric bipyrazolopyridine structure, which was comprehensively characterized by various spectroscopic methods. researchgate.net

Functionalized pyrazolo[3,4-b]pyridines are key intermediates for a variety of fused systems. For example, a pyrazolo[3,4-b]pyridine derivative can be refluxed in formic acid to yield a pyrazolo[4',3':5,6]pyrido[4,3-d]pyrimidine. researchgate.net Another approach involves reacting a triazinylpyrazole derivative, obtained from a pyrazolopyridine precursor, with hydrazine hydrate to produce a dipyrazolo[1,5-a:3',4'-d]pyrimidine. researchgate.net The synthesis of fused systems can also start from simpler precursors that build the pyrazolopyridine ring and then another fused ring in a sequential manner. One such method involves the fusion of a pyrazole ring onto a 2-chloro-3-cyanopyridine (B134404) moiety, followed by the heterocyclization of the resulting 3-aminopyrazole (B16455) with acetylacetone (B45752) to fuse a pyrimidine ring. researchgate.net

The carbohydrazide derivative of pyrazolo[3,4-b]pyridine is a particularly useful precursor for fused heterocycles. derpharmachemica.com For instance, 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide can be used to synthesize a range of fused five-membered rings. Reaction with acetyl or benzoyl chloride followed by treatment with phosphorus oxychloride yields fused 1,3,4-oxadiazole (B1194373) derivatives. derpharmachemica.com Furthermore, this carbohydrazide can be converted into intermediates that cyclize to form fused triazoles, thiadiazoles, triazolothiadiazoles, and triazolothiadiazines. derpharmachemica.com

Table 2: Examples of Fused Heterocyclic Systems from this compound Derivatives

Advanced Spectroscopic and Structural Elucidation Techniques for 3h Pyrazolo 4,3 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of pyrazolo[4,3-b]pyridine derivatives, offering precise information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Spectral Analysis for Structure Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of pyrazolo[4,3-b]pyridines.

In the ¹H NMR spectra of pyrazolo[4,3-b]pyridine derivatives, characteristic signals confirm the presence of the core structure and its substituents. For instance, the protons on the pyridine (B92270) and pyrazole (B372694) rings appear as distinct singlets or multiplets in the aromatic region of the spectrum. mdpi.comnih.gov The chemical shifts of these protons are influenced by the electronic nature of the substituents on the fused ring system. For example, in a series of synthesized pyrazolo[4,3-b]pyridines, the H-3 proton of the pyrazole moiety and the H-5 proton of the pyridine moiety were observed as singlets at specific chemical shifts, confirming the formation of the ring system. mdpi.com The presence of methyl groups is often indicated by sharp singlets in the aliphatic region. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyrazolo[4,3-b]pyridine core are characteristic and aid in confirming the structure. For example, the carbonyl carbon of a chalcone (B49325) derivative incorporating the pyrazolo[4,3-b]pyridine moiety was identified by a signal at approximately 193.85 ppm. semanticscholar.org The carbon atoms of methyl groups typically resonate at higher field strengths. semanticscholar.org

The following table provides representative ¹H and ¹³C NMR data for a substituted pyrazolo[4,3-b]pyridine derivative:

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridine-H8.16 (s)-
Phenyl-H7.28 - 8.32 (m)-
CH₃ (pyrazole)2.63 (s)12.43
CH₃ (pyridine)2.81 (s)24.75
Carbonyl-C-193.85
Data sourced from a study on a piperonal (B3395001) chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety. nih.govsemanticscholar.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals, especially in complex substituted pyrazolo[4,3-b]pyridine derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. It is instrumental in tracing the connectivity of protons within the pyridine and any attached substituent groups. mdpi.comipb.pt

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). nih.govrsc.org This is essential for assigning the carbon signals based on the already assigned proton signals. For example, HSQC analysis was used to identify the resonances of spiro carbons in pyrazole derivatives. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). nih.govrsc.org HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different parts of the molecule, such as the pyrazolo[4,3-b]pyridine core and its substituents. For instance, HMBC can be used to correlate the protons of a methyl group to the carbon atom it is attached to, confirming its position on the ring.

The comprehensive analysis of these 2D NMR spectra allows for the complete and unequivocal assignment of the molecular structure. nih.gov

Applications of DEPT Spectroscopy

DEPT (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique that provides information about the number of protons attached to each carbon atom. gacbe.ac.inhuji.ac.il It is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. gacbe.ac.in

There are three main types of DEPT experiments:

DEPT-45: Shows signals for all protonated carbons (CH, CH₂, and CH₃). huji.ac.il

DEPT-90: Only shows signals for methine (CH) carbons. huji.ac.il

DEPT-135: Shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. huji.ac.il

By comparing the results of these experiments with the standard ¹³C NMR spectrum, which shows all carbon signals including quaternary carbons, a complete picture of the carbon framework can be established. huji.ac.iluoi.gr This technique is instrumental in confirming the presence and type of aliphatic and aromatic CH groups within pyrazolo[4,3-b]pyridine derivatives.

Analysis of Substituent Chemical Shift Influences for Isomer Differentiation

The chemical shifts of protons and carbons in the pyrazolo[4,3-b]pyridine ring system are sensitive to the electronic effects of substituents. This sensitivity can be exploited to differentiate between various isomers. cdnsciencepub.com

Substituents can cause either an upfield (to lower ppm) or downfield (to higher ppm) shift of the NMR signals of nearby nuclei. For example, electron-withdrawing groups will generally deshield nearby protons and carbons, causing their signals to appear at a lower field. Conversely, electron-donating groups will cause shielding and an upfield shift.

By systematically analyzing these substituent-induced chemical shifts, it is possible to distinguish between positional isomers of substituted pyrazolo[4,3-b]pyridines. cdnsciencepub.com For example, the position of a methyl group on the pyridine ring can be determined by observing its effect on the chemical shifts of the adjacent ring protons. This analytical approach is a powerful tool for structural assignment in the synthesis of novel pyrazolo[4,3-b]pyridine derivatives. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. mdpi.commdpi.com This technique is crucial for confirming the identity of newly synthesized 3H-pyrazolo[4,3-b]pyridine derivatives. mdpi.comnih.gov

By comparing the experimentally determined exact mass with the calculated mass for a proposed molecular formula, researchers can confirm the elemental composition with a high degree of confidence. mdpi.com For example, in the synthesis of ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, HRMS was used to confirm the molecular formula C₁₆H₁₁F₄N₃O₂ by matching the calculated mass ([M+H]⁺: 354.0860) with the found mass (354.0861). mdpi.com

The following table shows examples of HRMS data for several pyrazolo[4,3-b]pyridine derivatives:

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Reference
Ethyl 1-(3-chloro-4-methylphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateC₁₆H₁₃ClN₄O₄361.0698361.0695 mdpi.com
Ethyl 1-(2-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylateC₁₇H₁₄F₃N₃O₃366.1060366.1069 mdpi.com
3-Methyl-1-phenyl-6,7-dihydrociclopenta[2,3-e]pyrazolo[3,4-b]pyridin-5(1H)-oneC₁₆H₁₄N₃O264.1137264.1134 nih.gov

This level of accuracy is essential for validating the synthesis of novel compounds and for providing unequivocal evidence for their proposed structures.

Fragmentation Pathway Analysis

Mass spectrometry, particularly with electrospray ionization (ESI), is a powerful tool for determining the molecular weight and fragmentation patterns of pyrazolo[4,3-b]pyridine derivatives. The fragmentation pathways offer valuable clues about the compound's structure. For instance, the mass spectrum of a tosyl-substituted pyrazolo[3,4-d]pyrimidine derivative showed a molecular ion peak at m/z = 422, confirming its molecular weight. tandfonline.com In studies of other derivatives, ESI-MS has been used to identify molecular ion peaks, such as [M+H]⁺ and [M+Na]⁺, which confirm the molecular formulas of the synthesized compounds. acs.org For example, a brominated derivative displayed an [M+Na]⁺ peak at m/z 315 in positive mode and an [M–H]⁻ peak at m/z 291 in negative mode. acs.org While specific fragmentation data for the parent this compound is not extensively detailed in the provided results, the analysis of its derivatives shows common fragmentation patterns, including the loss of substituents and cleavage of the heterocyclic rings.

A study on pyrazolo[3,4-b]pyridine-phosphoramidates utilized high-resolution mass spectrometry (HRMS) to confirm the structures of the synthesized compounds. scielo.br This technique provides highly accurate mass measurements, which further corroborates the elemental composition of the molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound and its analogs. The positions of absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds.

For various pyrazolo[4,3-b]pyridine derivatives, characteristic IR absorption bands have been reported. tandfonline.comarkat-usa.org Key vibrational frequencies include:

N-H Stretching: Bands in the region of 3429-3140 cm⁻¹ are typically assigned to N-H stretching vibrations of the pyrazole and pyridine rings or amino substituents. tandfonline.comscielo.brjst.go.jp

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3137-2868 cm⁻¹. arkat-usa.orgjst.go.jp

C≡N Stretching: The presence of a nitrile group is indicated by a sharp absorption band in the range of 2240-2211 cm⁻¹. tandfonline.comscirp.org

C=O Stretching: Carbonyl groups, such as those in ester or ketone functionalities, show strong absorptions between 1740 cm⁻¹ and 1658 cm⁻¹. scirp.orgmdpi.com

C=N and C=C Stretching: Vibrations of the pyrazole and pyridine rings (C=N and C=C bonds) typically appear in the 1635-1443 cm⁻¹ region. tandfonline.comarkat-usa.orgjst.go.jp

P=O and P-O Stretching: In phosphoramidate (B1195095) derivatives, strong absorptions for P=O are found at 1249-1188 cm⁻¹, and P-O stretching appears around 1004-972 cm⁻¹. scielo.br

The following table summarizes typical IR absorption bands for functional groups in pyrazolo[4,3-b]pyridine derivatives:

Functional GroupVibrational ModeWavenumber (cm⁻¹)References
N-HStretching3429-3140 tandfonline.comscielo.brjst.go.jp
C-H (aromatic)Stretching3137-3045 arkat-usa.orgjst.go.jp
C-H (aliphatic)Stretching2985-2868 arkat-usa.orgjst.go.jp
C≡NStretching2240-2211 tandfonline.comscirp.org
C=OStretching1740-1658 scirp.orgmdpi.com
C=N / C=CStretching1635-1443 tandfonline.comarkat-usa.orgjst.go.jp
P=OStretching1249-1188 scielo.br
P-OStretching1004-972 scielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

Studies on pyrazolo[4,3-b]pyridine derivatives have shown absorption bands that are characteristic of their electronic structure. mdpi.comacs.org For example, some derivatives exhibit absorption bands around 315 nm, attributed to π-π* transitions, and broader bands at approximately 525 nm, which are assigned to intramolecular charge transfer (CT) transitions. mdpi.com The position and intensity of these bands can be influenced by the polarity of the solvent and the nature of the substituents on the pyrazolopyridine core. mdpi.com

In one study, the absorption spectrum of a pyrazolo[3,4-b]pyridine derivative showed a peak at 365 nm, with its absorption extending beyond 410 nm. acs.org Another highly active compound in the same study displayed an absorbance range of 357 nm. acs.org The optical band gap of thin films of pyrazolo[4,3-b]pyridine derivatives has been estimated from their absorption spectra, with values around 2.72 eV and 2.83 eV being reported. researchgate.net

Theoretical calculations using time-dependent density-functional theory (TD-DFT) can be employed to predict and interpret the electronic spectra of these compounds. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Several crystal structures of this compound derivatives have been determined. nih.govmdpi.comrsc.orgsemanticscholar.org These studies reveal the planarity of the fused ring system and the spatial orientation of various substituents. For example, the crystal structure of ethyl 1-(2-(methoxycarbonyl)phenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate has been reported, showing the arrangement of the atoms with thermal ellipsoids at a 50% probability level. nih.govmdpi.com

In another study, two pyrazolo[3,4-b]pyridine derivatives were found to crystallize in monoclinic and triclinic systems with space groups P21/n and P-1, respectively. rsc.orgresearchgate.net The analysis of these crystal structures often includes an examination of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the packing of molecules in the crystal lattice. rsc.org Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray data to visualize and quantify these intermolecular contacts. rsc.org

The availability of crystal structures is essential for structure-activity relationship (SAR) studies and for validating the results of theoretical calculations. acs.org

Theoretical Basis for Spectroscopic Data Interpretation

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for interpreting and predicting the spectroscopic properties of this compound and its derivatives. rsc.orgtandfonline.comtandfonline.comtandfonline.com

By optimizing the molecular geometry at a specific level of theory (e.g., B3LYP/6-311G**), researchers can calculate various molecular properties. tandfonline.comresearchgate.net These calculations can predict vibrational frequencies, which can then be compared with experimental IR spectra to aid in the assignment of absorption bands. rsc.org

Similarly, theoretical methods can be used to calculate electronic transitions, which helps in the interpretation of UV-Vis spectra. rsc.org Frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to understand the electronic structure and reactivity of the molecule. semanticscholar.org

For NMR spectroscopy, theoretical calculations can predict chemical shifts, although this is a more computationally intensive task. The agreement between calculated and experimental spectroscopic data provides strong support for the proposed molecular structures. rsc.orgresearchgate.net Furthermore, theoretical models can be used to explore reaction mechanisms and the stability of different tautomers or isomers. tandfonline.comtandfonline.com

Computational and Theoretical Investigations of 3h Pyrazolo 4,3 B Pyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in studying pyrazolopyridine systems. These calculations provide a fundamental understanding of the molecular properties that govern their behavior and potential applications.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. nih.govnih.gov By approximating the exchange-correlation energy, DFT methods like B3LYP and CAM-B3LYP, often paired with basis sets such as 6-311++G(d,p), can accurately predict various molecular parameters. nih.govsemanticscholar.org These studies are crucial for understanding the geometry, stability, and reactivity of pyrazolo[4,3-b]pyridine derivatives. nih.govjchemrev.com

The electronic properties of pyrazolo[4,3-b]pyridine derivatives are often analyzed by examining their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. semanticscholar.org The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. rsc.org

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. rsc.orgnih.gov For instance, in a study of a piperonal (B3395001) chalcone (B49325) derivative incorporating a pyrazolo[3,4-b]pyridine moiety, the HOMO and LUMO energies were calculated to be -7.2861 eV and -1.5934 eV, respectively, resulting in an energy gap of 5.6926 eV. rsc.org In another analysis of two different pyrazolo[3,4-b]pyridine derivatives, the HOMO-LUMO gaps were found to be 3.481 eV and 3.975 eV. rsc.org These calculations help in understanding the charge transfer that can occur within the molecule. jchemrev.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Pyrazolo[3,4-b]pyridine Derivatives

Compound/DerivativeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Source
Piperonal chalcone derivative-7.2861-1.59345.6926 rsc.org
Pyrazolopyridine 4a-5.178-1.6973.481 rsc.org
Pyrazolopyridine 4b-5.885-1.9113.975 rsc.org

This table presents data from DFT calculations on different pyrazolo[3,4-b]pyridine derivatives, illustrating the range of electronic properties within this class of compounds.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and the energy associated with them. For flexible molecules, identifying the most stable conformer and the energy barriers for rotation around single bonds is crucial. In a study on pyrazolo-fused phenanthrolines, conformational energy analysis revealed high rotational barriers of approximately 2.4 eV, which prevent the interconversion between different rotamers at room temperature. rsc.org For a novel pyrazolo[3,4-b]pyridine derivative, the stability of different conformers was assessed, and the most stable conformer was identified based on its total energy. nih.gov

DFT calculations can accurately predict vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. rsc.org These theoretical spectra are valuable for interpreting experimental data and confirming the structure of newly synthesized compounds. nih.govrsc.org For several pyrazolo[3,4-b]pyridine derivatives, calculated IR and NMR spectra have shown good agreement with experimental results, with high correlation coefficients. rsc.org For example, the calculated vibrational frequencies for two pyrazolopyridine compounds were scaled by a factor of 0.9627 to better match the experimental data. rsc.org Similarly, the theoretical ¹H and ¹³C NMR chemical shifts for a novel pyrazolo[3,4-b]pyridine derivative showed a high correlation with the experimental spectra. nih.govsemanticscholar.org

Tautomerism and Isomeric Stability Investigations

Pyrazolopyridines that are unsubstituted at the nitrogen atoms of the pyrazole (B372694) ring can exist in different tautomeric forms. nih.gov For the parent pyrazolo[3,4-b]pyridine, two primary tautomers are the 1H- and 2H-isomers. nih.gov Computational studies, such as AM1 calculations, have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 37.03 kJ/mol. nih.gov This greater stability of the 1H-tautomer is a key factor in its prevalence. nih.gov The 2-NH tautomer is generally favored only in cases where the pyridine (B92270) ring is not fully unsaturated. nih.gov

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation allow researchers to visualize and analyze the complex interactions between a ligand, such as a 3H-pyrazolo[4,3-b]pyridine derivative, and its biological target.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. rsc.org This method is crucial for understanding how pyrazolopyridine derivatives interact with the active sites of various protein targets, such as kinases, receptors, and enzymes.

Several studies have employed molecular docking to rationalize the biological activity of pyrazolopyridine compounds. For instance, docking studies of potent pyrazolo[3,4-b]pyridine derivatives against the c-Met kinase, a key target in cancer therapy, revealed the binding patterns within the enzyme's active site. nih.gov Similarly, derivatives have been docked into the active sites of cyclin-dependent kinases (CDKs) to understand their anticancer activity. scirp.orgresearchgate.net In the pursuit of new anti-diabetic agents, molecular docking was used to evaluate the binding interactions of pyrazolo[3,4-b]pyridine derivatives with the α-amylase enzyme, with all tested compounds showing greater binding energies than the standard drug, acarbose. nih.gov

Other targets investigated through docking studies include:

A1 Adenosine (B11128) Receptors: To understand the high affinity and selectivity of certain 4-aminopyrazolo[3,4-b]pyridine esters. nih.govacs.org

TASK-3 Channels: To model the interaction of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines, suggesting a binding site at the bottom of the selectivity filter in the channel's central cavity. mdpi.com

Tropomyosin Receptor Kinase A (TrKA): Docking of potent pyridopyrazolo[1,5-a]pyrimidines showed a tight fit into the kinase's active site, corroborating their inhibitory effects. nih.gov

PIM-1 Kinase: Molecular docking provided insights into the mechanism of inhibition by pyrazolopyridine derivatives, supporting their potential as chemotherapeutic agents for breast cancer. researchgate.net

CDK2: Docking simulations of pyrazolo[3,4-d]pyrimidine derivatives confirmed a good fit into the CDK2 active site through essential hydrogen bonding with the amino acid residue Leu83. rsc.org

These studies consistently demonstrate the value of molecular docking in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the biological activity of this class of compounds.

Compound/Derivative SeriesTarget ProteinKey Findings from Docking StudyReference(s)
Compounds 5a, 5b c-Met KinaseInvestigation of binding patterns in the active site of the c-Met enzyme. nih.gov
Compound 8b CDK InhibitorsRationale for potent anticancer activity based on interactions within the active site. scirp.orgresearchgate.net
Pyrazolo[3,4-b]pyridine derivatives α-AmylaseBinding energies were greater than the standard drug, acarbose, indicating potential for inhibition. nih.gov
Compounds MM-3a–i hTASK-3 ChannelsBinding at the bottom of the selectivity filter in the central cavity, similar to known blockers. mdpi.com
Compounds 7b, 16a, 16c TrKA KinaseCompounds fit tightly into the active site of the TrKA kinase crystal structure (PDB: 5H3Q). nih.gov
Compound 7b PIM-1 KinaseRevealed binding interactions, shedding light on the mechanism of PIM-1 kinase inhibition. researchgate.net
Pyrazolo[3,4-d]pyrimidine derivatives CDK2Confirmed good fit into the active site via hydrogen bonding with Leu83. rsc.org

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations model the motion of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the dynamic nature of their interactions.

For example, a 100-picosecond MD simulation was conducted on a complex of a potent pyrazolopyridine derivative (compound 8b) and its target kinase. scirp.org The simulation revealed a stabilized complex, but also highlighted important changes in the ligand's position and contacts within the active site over time, suggesting that the ligand positively responds to the dynamic environment. scirp.org In another study, MD simulations were used to understand the binding mode of pyrazolo[4,3-d]pyridine isosteres with acetylcholinesterase (AChE). acs.org Similarly, simulations of pyrazolo[4,3-c]pyridines, inhibitors of the PEX14–PEX5 protein–protein interaction, showed significant interactions with key residues during the simulation run. acs.org These studies underscore the importance of MD simulations in refining the understanding of ligand-target binding by accounting for the inherent flexibility of both the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models use statistical methods to derive mathematical equations that can predict the activity of new, unsynthesized molecules, thereby guiding drug design and optimization.

A notable 3D-QSAR model was developed for a series of 4-aminopyrazolo[3,4-b]pyridine derivatives acting as A1 adenosine receptor (A1AR) antagonists. nih.govacs.org This model was generated using compounds from different chemical classes known to be A1AR antagonists to rationalize the relationship between the compounds' three-dimensional structures and their binding affinities. nih.govacs.org Such models are valuable for identifying the key steric and electronic features required for high-potency inhibition. For a related series of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, 3D-QSAR studies suggested that for enhanced activity, molecules should possess a symmetrical shape and a balance between electrophilic and nucleophilic characters. nih.gov The models also indicated that an increase in steric volume and a positively charged surface area could enhance herbicidal activity. nih.gov

In Silico Prediction of Drug-like Properties and Pharmacokinetic Profiles

Before a compound can become a drug, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties early in the drug discovery process, helping to eliminate candidates that are likely to fail later in development. researchgate.net

A common first step in assessing "drug-likeness" is the analysis of molecular descriptors, with Lipinski's Rule of 5 being a well-known guideline. This rule suggests that orally active drugs generally have a molecular weight under 500 Da, a logP (a measure of lipophilicity) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Studies on various series of pyrazolo[3,4-b]pyridine derivatives have shown that they often comply with these rules. For instance, an analysis of pyrazolopyridines 6a-h found that they were all in agreement with Lipinski's and Veber's rules (the latter relating to the number of rotatable bonds and polar surface area). japsonline.com Another study on 5-(indol-2-yl)pyrazolo[3,4-b]pyridines (MM-3a–i) involved the calculation of physicochemical descriptors including molecular weight (MW), number of rotatable bonds, hydrogen bond acceptors (HB-A), hydrogen bond donors (HB-D), and topological polar surface area (TPSA) to evaluate their potential biological properties. mdpi.com

Compound SeriesMolecular Descriptors AnalyzedFindingsReference(s)
Pyrazolopyridines 6a-h Lipinski's Rule of 5, Veber's RuleAll compounds showed agreement with the rules. japsonline.com
Pyrazolopyridines MM-3a–i MW, Rotatable Bonds, HB-A, HB-D, TPSAProperties were calculated to study the influence of structural features on potential biological activity. mdpi.com
Sulfonamide derivatives with pyridine moieties Molecular properties, drug-likenessIn silico studies were performed for the most potent derivatives, 15a and 15b. nih.gov

Beyond simple descriptor analysis, more sophisticated models are used to predict specific ADME properties. These computational predictions help to prioritize compounds with favorable pharmacokinetic profiles for further experimental testing.

In silico ADME studies on pyrazolo[3,4-b]pyridine derivatives have yielded promising results. A study of compounds 5a and 5b, which are potent c-Met inhibitors, included ADME predictions to assess their physicochemical and pharmacokinetic characteristics. nih.gov An analysis of another series of pyrazolopyridines (6a-h) predicted high gastrointestinal absorption for all derivatives. japsonline.com The same study predicted that most of the derivatives were not substrates for P-glycoprotein (a transporter that can pump drugs out of cells, leading to resistance) but did show potential for inhibiting various cytochrome P450 (CYP) isoforms, which are key enzymes in drug metabolism. japsonline.com ADME studies were also conducted on potent anticancer pyridopyrazolo[1,5-a]pyrimidines to support their development. nih.gov These predictions are crucial for anticipating a compound's behavior in vivo and for identifying potential liabilities, such as drug-drug interactions, early in the research process.

Virtual Screening Methodologies

Virtual screening has emerged as a powerful computational technique to identify and prioritize potential drug candidates from large chemical libraries, and it has been effectively applied to systems involving the pyrazolo[4,3-b]pyridine scaffold. This scaffold is noted as a biologically significant isomer among pyrazolopyridines, demonstrating considerable kinase inhibitory activity. ekb.eg Methodologies employing virtual screening for this class of compounds often integrate structure-based approaches like molecular docking and pharmacophore modeling to discover novel inhibitors for various protein targets. nih.govnih.gov

A representative strategy for identifying novel inhibitors involves a multi-step, structure-based virtual screening protocol. nih.gov One such campaign targeting Glycogen Synthase Kinase-3α (GSK-3α) utilized a homology model of the kinase. The process began with the screening of a large compound library, such as the ZINC20 biogenic subset, using three-dimensional (3D)-pharmacophore filtering to select molecules with the appropriate spatial arrangement of chemical features necessary for binding. nih.gov This filtered subset was then subjected to molecular docking using programs like Glide with Standard-Precision (SP) to predict the binding poses and affinities of the compounds within the target's active site. nih.gov This systematic approach led to the selection of a small number of compounds for biological validation, ultimately identifying a hit compound with a novel 4-phenyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridine scaffold that exhibited nanomolar activity. nih.gov

Molecular docking is also a key tool in the optimization of lead compounds that feature the pyrazolo[4,3-b]pyridine core. nih.gov In the development of inhibitors for Interleukin-2-inducible T-cell kinase (ITK), computational studies were used to guide the structural modifications of an initial hit compound. nih.gov Molecular docking of a lead compound, a pyrazolo[4,3-b]pyridine derivative referred to as compound 39, into the ITK active site revealed critical molecular interactions responsible for its inhibitory activity. The analysis showed three strong hydrogen bonds with the hinge region of the kinase and a significant π–π stacking interaction with a phenylalanine residue (Phe435), providing a rational basis for its potency and for further optimization efforts. nih.gov

These computational approaches are instrumental in modern drug discovery, enabling the efficient exploration of chemical space and providing detailed insights into the molecular basis of protein-ligand recognition for the pyrazolo[4,3-b]pyridine class of compounds.

Data Tables

Table 1: Examples of Virtual Screening Campaigns for Pyrazolo[4,3-b]pyridine Systems

Target ProteinScreening Method(s)Compound LibraryKey Findings / Identified ScaffoldSource(s)
Glycogen Synthase Kinase-3α (GSK-3α)3D-Pharmacophore Filtering, Glide-SP DockingZINC20 Biogenic SubsetIdentification of a nanomolar inhibitor with a 4-phenyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridine scaffold. nih.gov
Interleukin-2-inducible T-cell kinase (ITK)Molecular Docking-Optimization of a lead compound (39) based on the pyrazolo[4,3-b]pyridine scaffold. nih.gov
c-Met KinaseLead-based Design & Analysis-Design of 1-sulfonyl-pyrazolo[4,3-b]pyridines as selective inhibitors. nih.gov

Table 2: Docking Interaction Analysis of a Pyrazolo[4,3-b]pyridine-based Inhibitor

Compound IDTarget KinaseKey Interactions Observed in DockingSource(s)
Compound 39ITKThree hydrogen bonds with the kinase hinge region; π–π interaction with Phe435. nih.gov

Biological and Pharmacological Relevance of 3h Pyrazolo 4,3 B Pyridine Scaffolds

Protein Kinase Inhibition and Modulatory Activities

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated a wide range of biological activities, including the inhibition of protein kinases. researchgate.net This heterocyclic system is a key component in the development of inhibitors for various kinases, playing a significant role in cancer therapy and the treatment of other diseases. researchgate.netnih.gov

Inhibition of Oncogenic Kinases (e.g., c-Met, CDK2, PIM1)

c-Met: The c-Met tyrosine kinase is a well-established target in cancer therapy due to its role in oncogenesis. nih.gov Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent c-Met inhibitors. For instance, compounds with a sulfoxide, sulfur, or methylene (B1212753) linker have shown strong c-Met kinase inhibitory activity with IC50 values in the nanomolar range. nih.gov Notably, two pyrazolo[3,4-b]pyridine derivatives, compounds 5a and 5b , exhibited significant inhibitory potency on c-Met with IC50 values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively, comparable to the reference drug cabozantinib (B823) (IC50; 5.38 ± 0.35 nM). nih.gov Another study reported 1-sulfonyl-pyrazolo[4,3-b]pyridines as selective c-Met inhibitors, with one compound showing potent enzymatic inhibition. nih.gov

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment. nih.gov Pyrazolo[3,4-b]pyridine derivatives have been identified as effective CDK2 inhibitors. nih.govmdpi.com For example, a series of novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines were synthesized and evaluated for their anticancer activity, with some compounds showing good inhibitory activity towards CDK2. mdpi.com Specifically, compounds 9a and 14g demonstrated CDK2 inhibition with IC50 values of 1.630 ± 0.009 µM and 0.460 ± 0.024 µM, respectively. mdpi.com Another study reported a pyrazolo[3,4-b]pyridine derivative with a CDK2 IC50 of 0.30 µM. researchgate.net

PIM1: PIM1 kinase is another important target in oncology. researchgate.net Pyrazolo[3,4-b]pyridine derivatives have been investigated as PIM-1 kinase inhibitors. researchgate.net A study focusing on pyrazolo[3,4-b]pyridine derivatives as anti-breast cancer agents identified compounds 17 and 19 as potent PIM-1 inhibitors with IC50 values of 43 nM and 26 nM, respectively. researchgate.net Another pyrazolo[3,4-b]pyridine derivative showed slightly better inhibition of PIM1 compared to the broad-spectrum kinase inhibitor Staurosporine. researchgate.net

Table 1: Inhibition of Oncogenic Kinases by 3H-Pyrazolo[4,3-b]pyridine Derivatives

Kinase Compound IC50 Value Reference
c-Met 5a 4.27 ± 0.31 nM nih.gov
c-Met 5b 7.95 ± 0.17 nM nih.gov
c-Met Cabozantinib (reference) 5.38 ± 0.35 nM nih.gov
CDK2 9a 1.630 ± 0.009 µM mdpi.com
CDK2 14g 0.460 ± 0.024 µM mdpi.com
CDK2 Compound 3 0.30 µM researchgate.net
PIM1 17 43 nM researchgate.net
PIM1 19 26 nM researchgate.net

Modulation of TRK Kinases (TRKA, TRKB, TRKC)

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a role in cell proliferation and differentiation, and their dysregulation is implicated in various cancers. nih.govresearchgate.net Pyrazolo[3,4-b]pyridine derivatives have emerged as inhibitors of TRK kinases. nih.gov A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized, with most exhibiting nanomolar inhibitory activities against TRKA. nih.gov Among these, compounds C03 , C09 , and C10 showed notable potency with IC50 values of 56 nM, 57 nM, and 26 nM against TRKA, respectively. nih.gov Further investigation revealed that these compounds are pan-TRK inhibitors, also showing activity against TRKB and TRKC. nih.gov The development of these inhibitors was based on a scaffold hopping strategy from known TRK inhibitors like larotrectinib (B560067) and entrectinib. nih.gov

Table 2: Inhibition of TRK Kinases by this compound Derivatives

Kinase Compound IC50 Value Reference
TRKA C03 56 nM nih.gov
TRKA C09 57 nM nih.gov
TRKA C10 26 nM nih.gov

Impact on JAK Kinases

The Janus kinase (JAK) family of non-receptor tyrosine kinases are critical components of signaling pathways for a wide range of cytokines and growth factors. While the provided search results mention pyrazolopyridines in the context of various kinase inhibitors, specific and detailed findings on the direct inhibition of JAK kinases by this compound scaffolds are not extensively detailed in the provided snippets. However, the broad kinase inhibitory profile of this scaffold suggests potential activity against JAK kinases which would require further specific investigation.

Activity against Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human cancers. acs.org Imidazo[4,5-b]pyridine-based derivatives, a related heterocyclic system, have been identified as potent inhibitors of Aurora kinases. acs.orgnih.govcapes.gov.br For example, compound 27e , a 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, was identified as a potent inhibitor of Aurora-A (Kd = 7.5 nM) and Aurora-B (Kd = 48 nM). acs.org Another compound, 51 (CCT137690), demonstrated potent inhibition of Aurora-A (IC50 = 0.015 ± 0.003 μM), Aurora-B (IC50 = 0.025 μM), and Aurora-C (IC50 = 0.019 μM). capes.gov.br These findings highlight the potential of pyrazolo-fused pyridine (B92270) scaffolds in developing Aurora kinase inhibitors.

Table 3: Inhibition of Aurora Kinases by Imidazo[4,5-b]pyridine Derivatives

Kinase Compound IC50/Kd Value Reference
Aurora-A 27e Kd = 7.5 nM acs.org
Aurora-B 27e Kd = 48 nM acs.org
Aurora-A 51 (CCT137690) IC50 = 0.015 ± 0.003 μM capes.gov.br
Aurora-B 51 (CCT137690) IC50 = 0.025 μM capes.gov.br
Aurora-C 51 (CCT137690) IC50 = 0.019 μM capes.gov.br

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. researchgate.netnih.gov Pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3. researchgate.netnih.govresearchgate.net A novel series of 6-aryl-pyrazolo[3,4-b]pyridines were found to be potent GSK-3 inhibitors. researchgate.net Further optimization of 1H-Pyrazolo[3,4-b]pyridine derivatives led to a compound with an IC50 of 0.8 ± 0.4 nM against GSK-3. researchgate.net Another study identified a 4-phenyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridine derivative with nanomolar activity against both GSK-3α and GSK-3β (IC50s ~ 0.26 μM). nih.gov

Table 4: Inhibition of GSK-3 by Pyrazolo[3,4-b]pyridine Derivatives

Kinase Compound IC50 Value Reference
hGSK-3α 21 56 ± 6 nM researchgate.net
hGSK-3α 22 18 ± 2 nM researchgate.net
hGSK-3α 23 11 ± 2 nM researchgate.net
GSK-3 24 0.8 ± 0.4 nM researchgate.net
GSK-3α/β 1 ~ 0.26 µM nih.gov

Cyclin G-associated Kinase (GAK) Inhibition

Cyclin G-associated kinase (GAK) is a serine/threonine kinase involved in clathrin-mediated endocytosis and has been identified as a potential target for antiviral therapies. nih.gov While the primary focus of the provided information is on isothiazolo[4,3-b]pyridines as GAK inhibitors, a scaffold-hopping approach was used to evaluate other heterocyclic cores, including pyrazolo[4,3-b]pyridine. nih.govkuleuven.benih.govrsc.org In one study, the pyrazolo[4,3-b]pyridine scaffold did not reach the GAK affinity of the reference isothiazolo[4,3-b]pyridine compound. kuleuven.be Specifically, the 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine was found to be devoid of GAK affinity, in contrast to its isomeric counterparts. nih.gov This suggests that while the broader pyrazolopyridine family has vast potential, the specific arrangement of the pyrazole (B372694) and pyridine rings, along with substituent placement, is critical for GAK inhibitory activity.

Adenosine (B11128) 5'-Monophosphate-Activated Protein Kinase (AMPK) Activation

Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and assessed for their ability to activate adenosine 5'-monophosphate-activated protein kinase (AMPK). nih.gov Structure-activity relationship (SAR) studies revealed that the presence of an exposed pyrazole N-H group and a para-substituted diphenyl group are crucial for potent activation of AMPK. nih.gov Notably, certain pyrazolo[3,4-b]pyridine derivatives have shown effective cytotoxicity against lung cancer cell lines, with some compounds exhibiting IC50 values below 10 μM. ekb.eg One such derivative demonstrated greater potency in inhibiting the growth of A549 lung cancer cells (IC50 = 3.06 ± 0.05 µM) compared to the reference compound A-769662. ekb.eg Further investigations using Western blot analysis indicated that these compounds can increase the phosphorylation levels of AMPK and its substrate, acetyl-CoA carboxylase (ACC), while decreasing the levels of phosphorylated ribosomal p70S6 kinase (p70S6K). ekb.eg

Table 1: AMPK Activation by Pyrazolo[3,4-b]pyridine Derivatives

Compound Target Cell Line IC50 Value (µM) Reference
Pyrazolo[3,4-b]pyridine derivative A549 Lung Cancer Cells 3.06 ± 0.05 ekb.eg
A-769662 (Reference) A549 Lung Cancer Cells 45.29 ± 2.14 ekb.eg

Phosphodiesterase (PDE) Inhibition

Pyrazolo[4,3-b]pyridine derivatives have been identified as inhibitors of phosphodiesterases (PDEs), particularly PDE1 and PDE4. google.comwipo.int A series of pyrazolo[1,5-a]pyridines were investigated for their dual inhibitory activity against PDE3 and PDE4, leading to the identification of KCA-1490. nih.gov This compound, (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone, demonstrated potent bronchodilatory and anti-inflammatory effects. nih.gov Furthermore, pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent and brain-penetrating PDE2A inhibitors. jst.go.jp One such compound, after oral administration, was shown to increase cGMP levels in the rat brain and improve cognitive function in a rat model of schizophrenia. jst.go.jp

B-RafV600E Kinase Inhibition

A novel class of pyrazolopyridine inhibitors targeting the B-RafV600E mutant kinase has been developed through structure-based design. acs.org The V600E mutation in the B-Raf kinase leads to the constitutive activation of the MAPK signaling pathway and is implicated in approximately 7% of all cancers. acs.org Optimization of this series led to the discovery of 3-methoxy pyrazolopyridines, which are potent, selective, and orally bioavailable inhibitors. acs.org These compounds have demonstrated the ability to inhibit tumor growth in mouse xenograft models driven by the B-RafV600E mutation. acs.org Further research has focused on designing pyrazolopyridine inhibitors that bind to the DFG-out conformation of the kinase, which has been shown to be a successful strategy for developing cell-potent B-Raf(V600E) inhibitors. nih.gov

Receptor Modulation

Adenosine Receptor Antagonism/Agonism (A1, A2A, A3)

Pyrazolopyridine derivatives have been extensively studied as modulators of adenosine receptors. The pyrazolo-triazolo-pyrimidine nucleus, in particular, has been a key intermediate for developing adenosine receptor antagonists due to its structural similarity to the non-selective antagonist CGS15943. d-nb.info Research on this scaffold has yielded potent and selective antagonists for the A2A, A2B, and A3 adenosine receptor subtypes. d-nb.info While potent A1 antagonists have been developed, achieving high selectivity for this subtype has been challenging. d-nb.info

A series of 4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid esters have been synthesized and evaluated for their binding affinity at A1, A2A, and A3 adenosine receptors. acs.org Some of these compounds exhibited high affinity and selectivity for the A1 subtype. acs.org For instance, a methyl ester and an isopropyl ester derivative, both with a p-methoxyphenylethylamino side chain at the 4-position, displayed Ki values of 6 nM and 7 nM, respectively, for the A1 receptor. acs.org Additionally, novel pyrazolo[3,4-c]pyridine antagonists have been identified with nanomolar affinity for both A1 and A3 adenosine receptors. chemrxiv.org One such compound, A17, showed a Kd of 5.62 nM for the A1 receptor and 13.5 nM for the A3 receptor. chemrxiv.org

Table 2: Adenosine Receptor Binding Affinities of Pyrazolopyridine Derivatives

Compound Receptor Subtype Ki (nM) Kd (nM) Reference
Methyl ester derivative A1 6 - acs.org
Isopropyl ester derivative A1 7 - acs.org
A17 A1 - 5.62 chemrxiv.org
A17 A3 - 13.5 chemrxiv.org

Transient Receptor Potential Ankyrin-Repeat 1 (TRPA1) Antagonism

Pyrazolone (B3327878) derivatives have been shown to act as selective antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nih.gov These compounds inhibit responses to reactive TRPA1 agonists without affecting responses to selective TRPV1 agonists, high potassium chloride concentrations, or PAR2 agonists, indicating their selectivity. nih.gov The IC50 values for TRPA1 inhibition were found to be around 60 μM for propyphenazone (B1202635) and dipyrone, and approximately 600 μM for antipyrine. nih.gov The analgesic effects of these pyrazolone derivatives are attributed to their ability to target the TRPA1 channel. nih.gov

Corticotropin-Releasing Factor Receptor Type-1 (CRF1) Antagonism

Pyrazolo[1,5-a]pyrimidine derivatives have been designed as potent and orally active antagonists of the corticotropin-releasing factor receptor type-1 (CRF1). acs.org The introduction of a hydrophilic and weakly basic pyridine moiety at the 3-position of the bicyclic nucleus was intended to reduce the lipophilicity of earlier lead compounds. acs.org One such compound, 26h, demonstrated a high binding affinity for the human CRF1 receptor with a Ki value of 3.5 nM. acs.org It also acted as a functional antagonist, inhibiting CRF-stimulated cAMP production in cells expressing the CRF1 receptor with an IC50 of 50 nM. acs.org

Selective Serotonin (B10506) Reuptake Inhibition (SSRI)

While the primary focus of research on pyrazolo[4,3-b]pyridine derivatives has been in other therapeutic areas, some related fused pyrazole systems have been investigated for their effects on the central nervous system. For instance, pyrazolo[3,4-d]pyrimidines, which are structurally related to pyrazolo[4,3-b]pyridines, have been identified as selective serotonin reuptake inhibitors (SSRIs). derpharmachemica.com This suggests that the broader pyrazolopyridine scaffold has the potential to interact with neurotransmitter transporters, although specific and extensive research on this compound as an SSRI is not widely documented in the reviewed literature. The structural similarities between these heterocyclic systems hint at the possibility of designing this compound derivatives with SSRI activity, warranting further investigation in this area.

Antiproliferative and Antitumor Mechanisms (excluding clinical outcomes)

The this compound core is a prominent scaffold in the development of novel anticancer agents. mdpi.comrsc.org Derivatives of this heterocyclic system have been shown to exert their antiproliferative effects through various mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical cellular components like tubulin. rsc.orgresearchgate.net

Induction of Apoptosis

Several studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives can trigger apoptosis in cancer cells. rsc.orgekb.egmdpi.commdpi.com For instance, certain novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been shown to induce significant levels of both early and late apoptosis in various cancer cell lines, including HeLa, MCF-7, and HCT-116. mdpi.comnih.gov The apoptotic effect is often mediated through the modulation of key regulatory proteins. One study found that a pyrazole derivative induced apoptosis by activating caspase-3 and PARP, downregulating the anti-apoptotic protein Bcl-2, and upregulating the pro-apoptotic proteins BAX and p53. mdpi.com Another series of spiro-oxindoline-based pyrazolo[3,4-b]pyridines also demonstrated the ability to induce both early and late apoptosis in MCF-7 breast cancer cells. ekb.eg Furthermore, some derivatives have been found to induce apoptosis in H2228 cells, which harbor the EML4-ALK fusion protein, by blocking ALK signaling. tandfonline.com A novel pyrazolo[3,4-h]quinoline derivative was also reported to induce a form of programmed cell death called paraptosis in breast cancer cells through the generation of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress. nih.gov

Cell Cycle Arrest Mechanisms

Pyrazolo[4,3-b]pyridine derivatives have been found to exert their antiproliferative effects by arresting the cell cycle at different phases, thereby preventing cancer cell proliferation. rsc.orgnih.gov For example, a series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were shown to arrest the cell cycle at the G2/M transition phase in MCF-7 cells. nih.gov Similarly, pyrazolo[3,4-b]pyridine-bridged derivatives of combretastatin (B1194345) A-4 induced G2/M phase arrest in a dose-dependent manner in HeLa cells. arabjchem.org

Other studies have reported cell cycle arrest at different checkpoints. For instance, certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines caused cell cycle arrest at the S phase in Hela cells and at the G2/M phase in MCF7 cells. mdpi.comnih.gov A different pyrazolo[3,4-b]pyridine derivative was found to induce cell cycle arrest at the G0-G1 phase. tandfonline.com The mechanism behind this cell cycle arrest often involves the inhibition of cyclin-dependent kinases (CDKs). For example, some derivatives have shown inhibitory activity against CDK2 and/or CDK9, leading to cell cycle arrest. mdpi.comnih.gov

Tubulin Polymerization Inhibition

A significant mechanism by which pyrazolo[4,3-b]pyridine derivatives exhibit their antitumor activity is through the inhibition of tubulin polymerization. researchgate.netekb.eg Tubulin is a critical protein for microtubule formation, which is essential for cell division, and its inhibition leads to cell cycle arrest and apoptosis. Several series of pyrazolo[3,4-b]pyridine derivatives have been specifically designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.govnih.gov

For example, 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of tubulin polymerization. researchgate.netnih.gov One compound from this series, 13d, showed a remarkable ability to inhibit tubulin polymerization and disrupt the cytoskeleton, with a very low IC50 value of 13 nM against the SGC-7901 human cancer cell line. nih.gov Another study on N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives also confirmed strong anti-tubulin polymerization activity, leading to changes in tubulin morphology. nih.gov

Structure-Activity Relationship (SAR) in Anticancer Agents

The structure-activity relationship (SAR) of pyrazolo[4,3-b]pyridine derivatives has been extensively studied to optimize their anticancer potency. nih.govnih.govresearchgate.net These studies have revealed that the nature and position of substituents on the pyrazolopyridine core play a crucial role in their biological activity.

For instance, in a series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives, a free amino moiety was found to be essential for antiproliferative activities. nih.gov In another study of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines, the presence of a hydroxyl group on the phenyl ring at position 4 of the pyridine moiety enhanced anticancer activity towards MCF7 and HCT-116 cell lines. nih.gov The pyrazolo[3,4-b]pyridine scaffold itself is considered a privileged structure for c-Met inhibitory activity and antiproliferative effects. rsc.org

Furthermore, the design of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 interaction inhibitors revealed important SAR insights, leading to the identification of a potent inhibitor, D38. nih.gov Similarly, SAR studies on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors have led to the synthesis of compounds with nanomolar inhibitory activities. rsc.org

Antimicrobial and Antifungal Activity

In addition to their anticancer properties, pyrazolo[4,3-b]pyridine scaffolds have demonstrated significant antimicrobial and antifungal activities. derpharmachemica.comekb.egjst.go.jp A variety of derivatives have been synthesized and evaluated against different strains of bacteria and fungi, with some showing promising results. derpharmachemica.comekb.egjst.go.jpnih.gov

For example, a series of 3-substituted-pyrazolo[3,4-b]pyridine derivatives were tested against six bacterial and six fungal strains, with several compounds exhibiting potent antimicrobial activity with MIC values ranging from 2-32 μg/mL. ekb.eg Some of these compounds were also effective against methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg Another study on novel pyrazolo[3,4-b]pyridine derivatives, including Schiff's bases and 4-thiazolidinones, reported slight to high antimicrobial activity against test microorganisms with MICs ranging from 0.12–62.5 µg/mL. jst.go.jp Notably, one compound was found to be nearly as active as the standard drug Amphotericin B against the fungus Fusarium oxysporum. jst.go.jp

Furthermore, a series of pyrazolo[3,4-b]pyridines prepared via a microwave-assisted aza-Diels–Alder reaction were tested for their antifungal activity against Candida albicans and Cryptococcus neoformans. jst.go.jpnih.govjst.go.jp The activity was found to be influenced by the substituents on the azole ring and the p'-phenyl ring. jst.go.jpnih.govjst.go.jp Another study reported that certain substituted pyrazolo[3,4-b]pyridines exhibited excellent activity against Candida albicans and a fungistatic action against Aspergillus niger. walshmedicalmedia.com

Below is a table summarizing the antimicrobial activity of selected pyrazolo[3,4-b]pyridine derivatives:

Compound SeriesTest OrganismsActivity Range (MIC)Reference
3-Substituted-pyrazolo[3,4-b]pyridinesBacteria and Fungi2-32 µg/mL ekb.eg
Schiff's bases, 4-thiazolidinones of pyrazolo[3,4-b]pyridineBacteria and Fungi0.12–62.5 µg/mL jst.go.jp
5-Nitro-1-phenyl-pyrazolo[3,4-b]pyridinesCandida albicans, Cryptococcus neoformansVaries based on substitution jst.go.jpnih.govjst.go.jp
Substituted pyrazolo[3,4-b]pyridinesCandida albicans, Aspergillus nigerExcellent against C. albicans walshmedicalmedia.com

Biological and Pharmacological Relevance of this compound Scaffolds

The fused heterocyclic system of this compound is a cornerstone in the development of pharmacologically active compounds, demonstrating a wide array of biological activities. mdpi.com Derivatives of this scaffold have been investigated for their potential as antibacterial, antiviral, antimalarial, and anti-inflammatory agents, as well as for their applications in oncology and neurobiology. mdpi.comresearchgate.net

Future Directions and Emerging Areas of Research for 3h Pyrazolo 4,3 B Pyridine

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient, cost-effective, and environmentally benign synthetic strategies is paramount for the widespread exploration of the 3H-pyrazolo[4,3-b]pyridine chemical space. Current research is focused on moving beyond traditional multi-step syntheses towards more streamlined approaches.

Recent advancements include the development of an efficient one-pot method for the synthesis of pyrazolo[4,3-b]pyridines starting from readily available 2-chloro-3-nitropyridines. researchgate.net This method utilizes stable arenediazonium tosylates and combines azo-coupling, deacylation, and pyrazole (B372694) ring annulation in a single step, simplifying the operational procedure. researchgate.net Another promising approach involves the use of novel catalysts, such as an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4), to facilitate the synthesis of pyrazolopyridines under mild, room temperature conditions through multicomponent reactions. rsc.org

Future efforts will likely concentrate on:

Flow Chemistry: Transitioning from batch to continuous flow synthesis to improve reaction control, scalability, and safety.

Photoredox Catalysis: Utilizing visible light to drive novel bond formations and functionalizations on the pyrazolopyridine core under mild conditions.

Biocatalysis: Employing enzymes to achieve highly selective and stereospecific transformations, reducing the need for protecting groups and chiral auxiliaries.

C-H Activation: Developing methods for the direct functionalization of carbon-hydrogen bonds on the scaffold, which would provide more direct and atom-economical routes to novel derivatives. mdpi.com

These advanced methodologies promise to accelerate the synthesis of diverse libraries of this compound derivatives for further investigation.

Exploration of Underexplored Substitution Patterns and Scaffold Modifications

While certain substitution patterns on the pyrazolopyridine ring have been extensively studied, vast areas of its chemical space remain unexplored. Future research will focus on systematically investigating the impact of novel substituents at various positions to modulate the physicochemical and pharmacological properties of these compounds.

Based on the study of related pyrazolopyridine isomers, it is evident that even minor structural modifications can lead to significant changes in biological activity. researchgate.net For instance, the introduction of different aryl or alkyl groups at specific positions can influence binding affinity to target proteins, solubility, and metabolic stability. nih.gov The systematic synthesis and evaluation of new, suitably substituted analogues are crucial for expanding the structure-activity relationship (SAR) knowledge base for this class of compounds. nih.gov

Key areas for future exploration include:

Fluorination: Introducing fluorine atoms or fluorine-containing motifs to enhance metabolic stability, binding affinity, and membrane permeability.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to fine-tune activity and reduce off-target effects.

Scaffold Hopping: Modifying the core pyrazolopyridine structure itself, for example, by creating ring-fused analogues or altering the core heteroatom composition to access novel chemical scaffolds with unique properties. researchgate.net

Diverse Functionalization: Exploring a wider range of functional groups beyond those traditionally employed, such as sulfonyl groups, to create novel interactions with biological targets. nih.gov

A comprehensive exploration of these modifications will be essential for unlocking the full therapeutic potential of the this compound scaffold.

Advanced Computational Approaches in Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and reducing the time and cost associated with experimental screening. eurasianjournals.com For this compound derivatives, computational approaches are being increasingly utilized to predict binding modes, understand structure-activity relationships, and guide the design of more potent and selective compounds. nih.govnih.gov

Recent studies have successfully employed molecular docking and dynamics simulations to elucidate the binding interactions of pyrazolo[3,4-b]pyridine derivatives with various protein kinases. nih.govnih.gov These computational models provide insights into the key amino acid residues involved in binding and help to rationalize the observed biological activities. nih.govnih.gov For example, molecular docking studies of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors revealed the importance of hydrogen bonding and π-π stacking interactions for potent inhibition. nih.gov

Future directions in this area will involve the application of more sophisticated computational techniques, such as:

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These methods provide more accurate predictions of binding affinities compared to traditional docking scores.

Machine Learning and Artificial Intelligence (AI): AI-driven models can be trained on existing experimental data to predict the biological activity of novel compounds and suggest new synthetic targets.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for a more accurate description of the electronic effects within the binding site, leading to a better understanding of ligand-protein interactions.

The integration of these advanced computational methods will undoubtedly accelerate the discovery of next-generation this compound-based therapeutics.

Identification of Novel Biological Targets and Pathways

The this compound scaffold has demonstrated activity against a diverse range of biological targets, particularly protein kinases, making it a valuable framework for the development of anticancer agents. nih.gov A significant body of research has focused on its ability to inhibit kinases involved in cell proliferation and survival pathways, such as PIM-1 kinase, c-Met, and Tropomyosin receptor kinases (TRKs). nih.govnih.govrsc.org

For instance, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of c-Met kinase, a key driver in many cancers, with some compounds exhibiting IC50 values in the nanomolar range. rsc.org Similarly, novel pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as pan-TRK inhibitors, showing promise for the treatment of cancers with NTRK gene fusions. nih.govrsc.org Beyond oncology, pyrazolopyridine derivatives are also being investigated for their potential in treating neurodegenerative disorders, with some compounds showing an affinity for β-amyloid plaques, a hallmark of Alzheimer's disease. mdpi.comresearchgate.net

Future research will aim to:

Deorphanize Targets: Utilize chemoproteomics and other target identification technologies to discover novel protein targets for existing and new this compound derivatives.

Explore New Therapeutic Areas: Investigate the potential of this scaffold in other disease areas, such as inflammatory diseases, infectious diseases, and metabolic disorders.

Elucidate Mechanisms of Action: Conduct in-depth biological studies to understand the precise molecular mechanisms by which these compounds exert their effects on cellular pathways. nih.gov

Investigate Polypharmacology: Explore the potential of designing multi-target ligands based on the pyrazolopyridine scaffold to address complex diseases with a single molecule.

The identification of novel biological targets and a deeper understanding of the underlying pathways will open up new avenues for the therapeutic application of 3H-pyrazolo[4,3-b]pyridines.

Applications in Advanced Materials and Biosensing Technologies (e.g., Luminescent Properties)

Beyond their therapeutic applications, the unique photophysical properties of certain pyrazolopyridine derivatives make them attractive candidates for use in advanced materials and biosensing technologies. mdpi.com The conjugated π-system of the pyrazolopyridine core can give rise to interesting fluorescent properties. acs.org

For example, some pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to exhibit exciting photophysical properties, including large Stokes shifts. researchgate.net These characteristics are highly desirable for applications in fluorescence microscopy and as molecular probes. The development of pyrazolopyridine-based compounds with affinity for β-amyloid plaques has demonstrated their potential as fluorescent probes for the diagnosis of Alzheimer's disease. mdpi.comresearchgate.net

Emerging research in this area will likely focus on:

Organic Light-Emitting Diodes (OLEDs): Designing and synthesizing novel pyrazolopyridine derivatives with high quantum yields and tunable emission wavelengths for use as emitters in OLED devices.

Chemosensors: Developing pyrazolopyridine-based fluorescent sensors for the detection of specific ions, molecules, or changes in the cellular environment. mdpi.com

Bioimaging Agents: Creating highly specific and photostable fluorescent probes for imaging biological processes in living cells and organisms. mdpi.com

Photodynamic Therapy (PDT): Investigating the potential of pyrazolopyridine derivatives as photosensitizers for PDT, where light is used to activate a drug to kill cancer cells.

The exploration of these material science applications represents a promising and relatively untapped area of research for the this compound scaffold.

Strategic Integration with High-Throughput Screening and Combinatorial Chemistry

To fully explore the vast chemical space of the this compound scaffold and identify novel bioactive compounds, a strategic integration with high-throughput screening (HTS) and combinatorial chemistry is essential. Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of compounds, while HTS enables the efficient screening of these libraries against a wide range of biological targets.

The development of efficient and versatile synthetic methodologies, as discussed in section 6.1, is a prerequisite for successful combinatorial library synthesis. By combining different building blocks in a systematic manner, it is possible to generate thousands of unique pyrazolopyridine derivatives for biological evaluation.

Future strategies will involve:

Diversity-Oriented Synthesis (DOS): Designing combinatorial libraries that maximize structural diversity to increase the probability of finding hits against new biological targets.

Fragment-Based Drug Discovery (FBDD): Using HTS to screen libraries of small pyrazolopyridine-based fragments to identify weak binders that can be optimized into potent leads.

DNA-Encoded Libraries (DELs): Synthesizing massive libraries of DNA-tagged pyrazolopyridine derivatives for affinity-based selection against purified protein targets.

High-Content Screening (HCS): Employing automated microscopy and image analysis to screen compound libraries for their effects on cellular morphology and function, providing a more holistic view of their biological activity.

The strategic application of these powerful technologies will undoubtedly accelerate the discovery of novel this compound-based compounds with valuable therapeutic and technological applications.

Q & A

Q. What are the common synthetic routes for constructing the 3H-Pyrazolo[4,3-B]pyridine core structure?

Methodological Answer: The core structure is typically synthesized via cyclization reactions or functionalization of preformed pyridine/pyrazole precursors. Key methods include:

  • Pd-catalyzed cross-coupling : For introducing aryl/heteroaryl substituents at specific positions (e.g., Suzuki-Miyaura coupling using boronic acids) .
  • Nucleophilic substitution : Reacting halogenated intermediates (e.g., 6-bromo derivatives) with amines or thiols under reflux conditions .
  • Condensation reactions : Using hexamine or TsCl for ring closure, as demonstrated in pyrrolo[2,3-b]pyridine syntheses . Optimization of solvent (e.g., toluene/EtOH mixtures) and temperature (e.g., 105°C for cross-coupling) is critical for yield improvement .

Q. How should researchers characterize this compound derivatives spectroscopically?

Methodological Answer: A combination of techniques ensures structural validation:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring fusion patterns. For example, aromatic proton signals in the 7.0–8.5 ppm range indicate pyridine ring protons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weights, as seen in NIST-standardized data for related pyrazolo-pyridines .
  • X-ray crystallography : Resolve ambiguous regiochemistry in complex derivatives, particularly for kinase inhibitor studies .

Q. What safety protocols are essential when handling this compound derivatives?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact, especially with halogenated or toxic intermediates .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCN in cyclization reactions) .
  • Waste disposal : Segregate halogenated waste and collaborate with certified biohazard disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design this compound derivatives for selective kinase inhibition?

Methodological Answer:

  • Substituent positioning : Introduce electron-withdrawing groups (e.g., Br at position 7) to enhance binding to ATP pockets in kinases like FGFR .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with kinase active sites. Validate with mutagenesis studies (e.g., alanine scanning) .
  • Selectivity screening : Test against kinase panels (e.g., 50+ kinases) to identify off-target effects. Adjust substituents (e.g., 3-chlorophenyl groups) to minimize cross-reactivity .

Q. How can contradictory bioactivity data in structure-activity relationship (SAR) studies be resolved?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 for FGFR assays) and incubation times to reduce variability .
  • Metabolic stability tests : Evaluate compound half-life in liver microsomes to rule out false negatives due to rapid degradation .
  • Crystallographic analysis : Resolve binding modes of high- vs. low-activity analogs to identify critical hydrogen bonds or steric clashes .

Q. What methodological approaches improve the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • Solubility enhancement : Introduce polar groups (e.g., carboxylic acids at position 3) or formulate as hydrochloride salts .
  • Metabolic shielding : Replace labile methyl groups with trifluoromethyl or cyclopropyl moieties to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Mask acidic groups (e.g., ethyl esters) for improved oral bioavailability, followed by enzymatic hydrolysis in vivo .

Q. How can researchers validate molecular docking predictions for this compound derivatives?

Methodological Answer:

  • Experimental validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities .
  • Free-energy perturbation (FEP) : Compute relative binding energies for analogs to refine docking models .
  • Cryo-EM/X-ray co-crystallization : Resolve ligand-receptor complexes at atomic resolution, as done for FGFR inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.